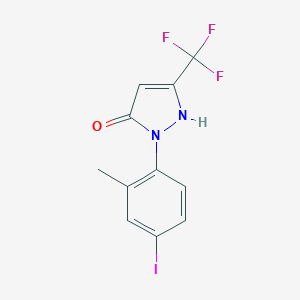![molecular formula C28H26N2O5S B301810 (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a thiazolidinone derivative that exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one exhibits a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as arthritis and cardiovascular disease. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its versatility in the lab. This compound can be easily synthesized using a simple condensation reaction and is readily available for use in various experiments. However, one of the limitations of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines and may require careful handling in the lab.
Future Directions
There are several future directions for the study of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the development of novel derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in animal models and humans.
Synthesis Methods
The synthesis of (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one with 4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol.
Scientific Research Applications
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of drug discovery. This compound exhibits a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C28H26N2O5S |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxyphenyl]methylidene]-2-(2-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H26N2O5S/c1-4-20-7-5-6-8-21(20)29-28-30(2)27(31)26(36-28)15-18-9-11-22(24(13-18)32-3)33-16-19-10-12-23-25(14-19)35-17-34-23/h5-15H,4,16-17H2,1-3H3/b26-15+,29-28? |
InChI Key |
HHBHTEFXGWHIIQ-STVHZKCLSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)/S2)C |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)S2)C |
Canonical SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC5=C(C=C4)OCO5)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301727.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B301733.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)